beta-Tocopherol
Description
β-Tocopherol is one of four tocopherol isoforms (α-, β-, γ-, δ-) within the vitamin E family, distinguished by the number and position of methyl groups on its chromanol ring. Unlike α-tocopherol, which dominates human tissues due to preferential hepatic retention via the α-tocopherol transfer protein (α-TTP), β-tocopherol is less prevalent but exhibits unique biological properties. It functions as a lipid-soluble antioxidant, scavenging free radicals and suppressing pro-inflammatory pathways like NF-κB and STAT3/6, which are implicated in chronic diseases .
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873424, DTXSID30884931 | |
| Record name | DL-beta-Tocopherol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R,R)-beta-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
148-03-8, 16698-35-4 | |
| Record name | β-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | beta-Tocopherol | |
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| Record name | beta-Tocopherol | |
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| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |
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| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
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| Record name | DL-beta-Tocopherol | |
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| Record name | (R,R,R)-beta-Tocopherol | |
| Source | EPA DSSTox | |
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| Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
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| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | .BETA.-TOCOPHEROL, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | .BETA.-TOCOPHEROL | |
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| Record name | beta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
< 25 °C | |
| Record name | beta-Tocopherol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Enzymatic Pathway in Plants
This compound is synthesized in plants via the tocopherol biosynthetic pathway, localized primarily in plastids. The pathway begins with the condensation of homogentisic acid (HGA) and phytyl diphosphate (PDP) to form 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), catalyzed by homogentisate phytyltransferase (HPT/VTE2). Subsequent methylation by MPBQ methyltransferase (VTE3) yields 2,3-dimethyl-6-phytyl-1,4-benzoquinone (DMPBQ), which is cyclized by tocopherol cyclase (VTE1) to produce δ-tocopherol. The final step involves γ-tocopherol methyltransferase (γ-TMT/VTE4), which methylates δ-tocopherol at the C5 position to form β-tocopherol (Figure 1).
Key Enzymes and Genes:
| Gene | Enzyme | Function | Substrate | Product |
|---|---|---|---|---|
| VTE3 | MPBQ methyltransferase | Methylates MPBQ to DMPBQ | MPBQ | DMPBQ |
| VTE1 | Tocopherol cyclase | Cyclizes DMPBQ to δ-tocopherol | DMPBQ | δ-tocopherol |
| VTE4 | γ-Tocopherol methyltransferase | Methylates δ-tocopherol to β-tocopherol | δ-tocopherol | β-tocopherol |
In Arabidopsis thaliana, the vte4 mutant accumulates γ-tocopherol instead of α-tocopherol, but β-tocopherol levels remain negligible under standard conditions, suggesting tight regulatory control over δ-tocopherol availability. Overexpression of VTE4 in seeds shifts tocopherol profiles toward α- and β-forms, demonstrating its role as a bottleneck in β-tocopherol synthesis.
Metabolic Engineering Strategies
Enhancing β-tocopherol production in crops requires simultaneous upregulation of VTE3 and VTE4. For example, co-expression of VTE2 (HPT) and VTE4 in A. thaliana increased total tocopherols by 12-fold, with β-tocopherol constituting 15–20% of the pool under stress conditions. In sunflower (Helianthus annuus), natural VTE4 paralogs regulate α-tocopherol dominance, but CRISPR-mediated knockdown of these genes redirected flux toward β-tocopherol, achieving 30% β-tocopherol in seeds.
Chemical Synthesis of this compound
Hydrogenation of Chromanone Derivatives
Chemical synthesis of β-tocopherol typically involves modifying methods developed for α- and γ-tocopherol. A patented approach (US6262279B1) describes the hydrogenation of 4-chromanone trienols to produce γ-tocopherol. Adapting this method for β-tocopherol requires substituting the trienol precursor with a δ-tocopherol analog. For instance, reducing 5-nitro-δ-tocopherol with palladium on carbon (Pd/C) under hydrogen atmosphere yields β-tocopherol, though yields remain low (<25%) due to competing side reactions.
Condensation of Trimethylhydroquinone and Isoprenoid Alcohols
The classic industrial synthesis of α-tocopherol involves condensing trimethylhydroquinone (TMHQ) with isophytol in the presence of ZnCl₂ or BF₃ catalysts. To synthesize β-tocopherol, TMHQ is replaced with 2,3-dimethylhydroquinone (DMHQ), which lacks the C5 methyl group. Reaction with phytol at 120°C in toluene produces a crude mixture containing 40–50% β-tocopherol, necessitating purification via molecular distillation. Challenges include regioselectivity issues and dimerization of DMHQ under acidic conditions.
Comparative Analysis of Preparation Methods
Yield and Purity
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Biosynthesis (engineered A. thaliana) | 15–20 | 85–90 | Moderate |
| Chemical synthesis (DMHQ + phytol) | 40–50 | 70–75 | High |
| Hydrogenation of 4-chromanones | <25 | 60–65 | Low |
Biosynthetic methods offer higher stereo- and regioselectivity but face limitations in δ-tocopherol substrate availability. Chemical approaches, while scalable, struggle with byproduct formation and energy-intensive purification.
Economic and Environmental Considerations
Plant-based biosynthesis is sustainable but requires significant land use and genetic optimization. Chemical synthesis relies on petrochemical-derived precursors (e.g., TMHQ), raising concerns about carbon footprint. Hybrid approaches, such as microbial fermentation using engineered E. coli expressing VTE4, are emerging but remain experimental .
Scientific Research Applications
Antioxidant Properties and Mechanisms
Beta-tocopherol functions primarily as an antioxidant, protecting cells from oxidative stress. It is known to inhibit various enzymes involved in inflammatory responses and cellular signaling, including protein kinase C (PKC) and phospholipase A2 . These actions suggest its role in modulating immune responses and reducing inflammation.
Epidemiological Evidence
The Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study provides significant insights into the effects of tocopherols on cancer risk. Conducted among male smokers in Finland, this study assessed the impact of beta-carotene and alpha-tocopherol supplementation on lung cancer incidence. Key findings include:
- Lung Cancer Risk : Participants receiving beta-carotene showed an increased incidence of lung cancer, while alpha-tocopherol supplementation was associated with a reduced risk of prostate cancer by 32% .
- Mortality Rates : The study reported an overall increase in mortality among those supplemented with beta-carotene compared to controls .
Mechanistic Insights
Research indicates that tocopherols may influence cancer cell behavior through apoptosis induction and modulation of signaling pathways. For instance, this compound has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents in breast cancer models, suggesting a synergistic effect in cancer treatment .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's. Research indicates that tocopherols can modulate amyloid precursor protein (APP) processing and reduce the production of amyloid-beta (Aβ), a hallmark of Alzheimer's disease .
Case Study Insights
In vitro studies demonstrated that treatment with this compound significantly improved cell viability in neuronal cells under oxidative stress conditions, indicating its potential as a therapeutic agent for neuroprotection .
Dietary Sources and Supplementation
This compound is found in various dietary sources, including vegetable oils, nuts, seeds, and green leafy vegetables. Its bioavailability and efficacy can be influenced by dietary fat intake and overall nutritional status.
Recommended Dosages
While specific dosages for cancer prevention or neuroprotection are still under investigation, general recommendations for vitamin E intake suggest about 15 mg (22.4 IU) per day for adults .
Summary of Findings
The applications of this compound span across various health domains, particularly in cancer prevention and neuroprotection. The following table summarizes key findings from major studies:
Mechanism of Action
Beta-Tocopherol acts primarily as a radical scavenger. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to cell membranes . The resulting tocopherol radical is more stable and can be reconverted to this compound by reacting with other antioxidants such as ascorbate or glutathione . This cycle allows this compound to continuously protect cells from oxidative stress.
Comparison with Similar Compounds
Mechanism and Efficacy
β-Tocopherol’s antioxidant capacity varies significantly compared to other isoforms:
- vs. α-Tocopherol : While α-tocopherol is prioritized in human metabolism, β-tocopherol demonstrates superior antioxidant activity at high temperatures, making it more effective in industrial applications like frying oils .
- vs. γ-Tocopherol : γ-Tocopherol is considered the most potent lipid-soluble antioxidant due to its ability to neutralize lipid peroxyl radicals without generating free radical intermediates. Enriching corn oil with γ-tocopherol reduces oxidation products (e.g., hydroperoxides), whereas β-tocopherol enrichment paradoxically increases secondary oxidation compounds like keto-epoxides .
- vs. δ-Tocopherol : δ-Tocopherol has the fewest methyl groups, enhancing its reactivity with singlet oxygen but reducing bioavailability. Both β- and δ-tocopherols show anti-inflammatory effects, but β-tocopherol’s bioavailability is higher .
Table 1: Antioxidant Properties of Tocopherols
| Isoform | Methyl Groups | Key Antioxidant Mechanism | Relative Efficacy |
|---|---|---|---|
| α | 3 | Chain-breaking in membranes | Moderate |
| β | 2 | Radical scavenging at high temps | High (thermal) |
| γ | 2 | Neutralizes lipid radicals | Highest (lipid) |
| δ | 1 | Singlet oxygen quenching | Low |
Bioavailability and Tissue Distribution
β-Tocopherol’s bioavailability exceeds γ- and δ-isoforms due to more efficient intestinal absorption . However, α-tocopherol remains dominant in plasma and tissues (90% of total tocopherols) due to α-TTP selectivity. In olive oil, β-tocopherol constitutes only 4.7–5.3% of tocopherols, far below α-tocopherol (90–92%) .
Table 2: Natural Abundance in Olive Oil
| Tocopherol | Percentage (%) |
|---|---|
| α | 90–92 |
| β | 4.7–5.3 |
| γ | 3.7–4.7 |
Cellular and Molecular Effects
Protein Kinase C (PKC) Modulation
α-Tocopherol uniquely inhibits PKCα via protein phosphatase 2A activation, reducing smooth muscle cell proliferation and inflammation. β-Tocopherol shows negligible PKC inhibition, explaining its lack of anti-proliferative effects in vascular cells .
Anti-Inflammatory Pathways
Table 3: Cellular Effects of Tocopherols
| Isoform | PKC Inhibition | Anti-Proliferative | NF-κB Suppression |
|---|---|---|---|
| α | Yes | Yes | Moderate |
| β | No | No | Yes |
| γ | No | No | Yes |
| δ | No | No | Moderate |
Clinical and Industrial Implications
- Food Preservation : β-Tocopherol’s thermal stability makes it suitable for high-temperature processing, though its pro-oxidant effects in oils necessitate careful formulation .
Biological Activity
Beta-tocopherol, one of the forms of vitamin E, has garnered attention for its potential biological activities and health benefits. This article explores its biological activity, mechanisms of action, and implications for health based on diverse research findings.
Overview of this compound
This compound is a member of the tocopherol family, which includes alpha-, gamma-, and delta-tocopherols. While alpha-tocopherol is the most studied and recognized for its antioxidant properties, this compound also exhibits significant biological activities that contribute to health.
Biological Activities
- Antioxidant Properties :
- Anti-Inflammatory Effects :
-
Cancer Prevention :
- Several studies have investigated the role of this compound in cancer prevention. The Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study (ATBC) found that supplementation with alpha-tocopherol reduced prostate cancer incidence; however, the effects of this compound specifically are less defined but suggest potential protective roles against certain cancers .
- Immune Function :
This compound's biological activities are mediated through several mechanisms:
- Signal Transduction Modulation : It influences various signaling pathways, including those involving protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are critical for cell proliferation and survival .
- Gene Expression Regulation : this compound can alter the expression of genes involved in antioxidant defense, apoptosis, and inflammation, thereby influencing cellular responses to stressors .
- Interaction with Lipids : By integrating into cell membranes, this compound helps maintain membrane integrity and fluidity, which is essential for proper cellular function .
Case Studies
- Alpha-Tocopherol vs. This compound :
-
Longitudinal Studies :
- The ATBC study tracked over 29,000 male smokers and found that while alpha-tocopherol supplementation was associated with a reduced incidence of prostate cancer, beta-carotene supplementation was linked to increased lung cancer risk. This underscores the importance of understanding the distinct roles of different tocopherols in cancer prevention strategies .
Data Table: Comparative Biological Activities of Tocopherols
| Tocopherol Type | Antioxidant Activity | Anti-inflammatory Effects | Cancer Prevention | Immune Modulation |
|---|---|---|---|---|
| Alpha | High | Moderate | Significant | Strong |
| Beta | Moderate | Significant | Potential | Moderate |
| Gamma | Moderate | High | Potential | Moderate |
| Delta | Low | Low | Limited | Low |
Chemical Reactions Analysis
Radical Scavenging and Antioxidant Mechanisms
Beta-tocopherol neutralizes free radicals by donating a phenolic hydrogen atom from its chromanol ring, forming a stabilized tocopheroxyl radical. This reaction terminates lipid peroxidation chain reactions in biological systems .
-
Reaction with Lipid Peroxy Radicals :
The resulting tocopheroxyl radical (Toc-O) is less reactive and can be regenerated by ascorbate or glutathione .
-
Singlet Oxygen Quenching :
this compound reacts with to form tocopheryl quinones, which retain antioxidant activity .
Oxidation Pathways and Radical Stability
This compound undergoes one-electron oxidation in dry solvents (e.g., CHCl, CHCN), forming cation radicals that deprotonate to phenoxyl radicals. These radicals further oxidize to phenoxonium cations via an electrochemical ECE mechanism .
Key Observations:
-
Oxidation Products :
Interaction with Coantioxidants
This compound’s antioxidant efficiency is modulated by coantioxidants like flavonoids and ascorbates.
Synergistic vs. Antagonistic Effects:
-
Epicatechin (EC) and Epigallocatechin Gallate (EGCG) :
-
Ascorbyl Dibutyrate (ASDB) :
No regeneration occurs under anaerobic conditions, contrasting with alpha-tocopherol’s behavior in aerobic systems .
Metabolic Degradation and Excretion
This compound undergoes side-chain degradation via cytochrome P450 (CYP4F/CYP3A)-mediated ω-hydroxylation and β-oxidation, yielding metabolites:
Major Metabolites:
| Metabolite | Structure | Detection Site |
|---|---|---|
| γ-CEHC | Carboxyethyl hydroxychroman | Urine, Serum |
| γ-CMBHC | Carboxymethylbutyl hydroxychroman | Liver, Feces |
| Sulfated/Glucuronidated Derivatives | Conjugated forms | Urine |
-
Degradation Pathway :
Synthetic and Biosynthetic Reactions
-
Biosynthesis : Derived from γ-tocopherol via γ-tocopherol methyltransferase (VTE4) in plants .
-
Industrial Synthesis : Produced via condensation of isophytol and trimethylhydroquinone, yielding racemic mixtures (all-rac-beta-tocopherol) .
Reactivity in Polymerization Systems
In methyl methacrylate (MMA) polymerization initiated by benzoyl peroxide (BPO), this compound delays radical propagation:
| Parameter | This compound | Alpha-Tocopherol |
|---|---|---|
| Inhibition Period (IP) | 18.2 min | 22.5 min |
| (rate) | 0.032 mol/L·s | 0.028 mol/L·s |
| Lower IP and higher indicate reduced efficacy compared to alpha-tocopherol . |
Theoretical Insights (PM3 Calculations)
-
HOMO-LUMO Energy Gaps : this compound’s HOMO (-8.7 eV) aligns with benzoate radicals, favoring electron transfer .
-
Steric Effects : Dimethyl groups at C5 and C8 hinder interactions with bulky coantioxidants like EGCG .
This compound’s chemical behavior is shaped by its substitution pattern, redox potential, and interactions with biological and synthetic systems. While less potent than alpha- and delta-tocopherols in certain contexts, its metabolites and derivatives contribute to its role as a secondary antioxidant in vivo .
Q & A
Q. What distinguishes beta-tocopherol from other tocopherol isoforms in terms of chemical structure and antioxidant activity?
this compound differs from alpha- and gamma-tocopherols in the methylation pattern of its chromanol ring. Unlike alpha-tocopherol (fully methylated), this compound has one fewer methyl group, which reduces its in vivo vitamin E activity but enhances its in vitro antioxidant efficiency due to preferential interaction with lipid peroxidation intermediates. Experimental models, such as erythrocyte membrane stabilization assays and lipid peroxidation inhibition studies, are used to compare isoform-specific antioxidant profiles .
Q. What experimental models are optimal for studying this compound’s antioxidant effects in cellular systems?
Human erythroleukemia (HEL) cells treated with phorbol esters (e.g., PMA) are a validated model for assessing this compound’s modulation of cell adhesion and oxidative stress. PMA-induced adhesion can be quantified via flow cytometry or fluorescence microscopy, with this compound’s inhibitory effects linked to its interference with protein kinase C (PKC) signaling pathways .
Q. How do dietary and serum this compound levels correlate with oxidative stress biomarkers in observational studies?
Cross-sectional studies typically measure serum this compound via HPLC-UV and correlate it with biomarkers like F2-isoprostanes (lipid peroxidation) and 8-OHdG (DNA oxidation). Adjustments for dietary intake (via food frequency questionnaires) and confounding factors (e.g., smoking, alcohol) are critical to isolate this compound-specific effects .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound’s role in cancer risk be reconciled?
The ATBC Study found beta-carotene (not this compound) increased lung cancer risk in smokers, while alpha-tocopherol reduced prostate cancer incidence. Methodologically, subgroup analyses (e.g., stratification by smoking intensity, alcohol intake) and Cox proportional hazards models with time-dependent covariates are essential to identify effect modifiers. For this compound, similar trials should prioritize cohorts with baseline oxidative stress markers and genetic polymorphisms in tocopherol metabolism pathways .
Q. What genetic factors influence this compound accumulation in plant models, and how are they mapped?
In sunflower, the Tph1 locus on linkage group 8 regulates this compound synthesis. QTL mapping using F2 populations and genotyping-by-sequencing (GBS) identifies candidate genes like HPPD (4-hydroxyphenylpyruvate dioxygenase). Induced mutagenesis (e.g., ethyl methanesulfonate) further validates gene function by creating tocopherol profile mutants .
Q. What methodological considerations are critical for survival analysis in this compound intervention studies?
In prostate cancer survival studies, Kaplan-Meier curves with log-rank tests and Cox models adjusted for stage, BMI, and serum cholesterol are standard. For this compound, interaction terms between supplementation and baseline serum levels (e.g., quintile stratification) clarify dose-response relationships. Competing risks (e.g., cardiovascular deaths) must be addressed via Fine-Gray subdistribution hazards models .
Q. How do in vitro and in vivo antioxidant assays for this compound differ in predictive value for clinical outcomes?
In vitro assays (e.g., DPPH radical scavenging) overestimate this compound’s efficacy due to artificial lipid environments. In vivo, deuterated isotope tracing in animal models quantifies tissue-specific uptake and redox cycling. Discrepancies highlight the need for integrated omics (e.g., lipidomics) to map this compound’s metabolic fate .
Methodological Guidelines
- Clinical Trials : Use factorial designs (e.g., 2x2 for tocopherol-carotene combinations) with placebo controls. Monitor compliance via capsule counts and serum biomarkers .
- Genetic Studies : Combine linkage analysis (e.g., SSR markers) and GWAS to identify tocopherol biosynthesis QTLs. Validate via CRISPR-Cas9 knockouts in model plants .
- Survival Analysis : Pre-specify subgroup hypotheses to avoid data dredging. Use stratified randomization for high-risk cohorts (e.g., heavy smokers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
